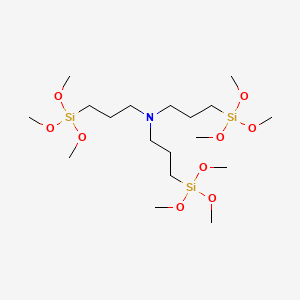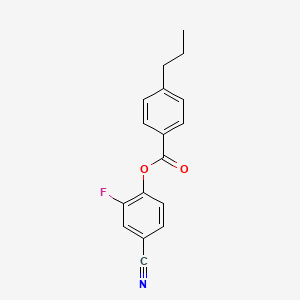
2,9-Bis(methylsulfanyl)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Bis(methylsulfanyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds containing a phenanthrene ring system with nitrogen atoms at positions 1 and 10. The addition of methylsulfanyl groups at positions 2 and 9 enhances the compound’s chemical properties, making it useful in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(methylsulfanyl)-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylsulfanyl reagents under specific conditions. One common method involves the use of methylthiolate anions in the presence of a base, such as sodium hydride, to facilitate the substitution reaction at the 2 and 9 positions of the phenanthroline ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Bis(methylsulfanyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenanthroline derivatives without methylsulfanyl groups.
Substitution: Phenanthroline derivatives with various functional groups replacing the methylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
2,9-Bis(methylsulfanyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions and developing anticancer agents.
Medicine: Explored for its antimicrobial properties, making it a candidate for developing new antibiotics.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Wirkmechanismus
The mechanism of action of 2,9-Bis(methylsulfanyl)-1,10-phenanthroline depends on its application:
As a ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
As a DNA intercalator: It inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the function of DNA-associated proteins.
As an antimicrobial agent: It interacts with microbial cell membranes or intracellular targets, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,9-Bis(methylsulfanyl)tricyclo[9.3.1.14,8]hexadeca-1(15),4(16),5,7,11,13-hexaene : A compound with a similar structure but different ring system.
- Ethyl 2,9-bis(methylsulfanyl)-5H,6H,7H,9H-thieno[3,4-h]quinazoline-7-carboxylate : A compound with a similar functional group but different core structure.
Uniqueness
2,9-Bis(methylsulfanyl)-1,10-phenanthroline is unique due to its phenanthroline core, which provides specific electronic properties and coordination capabilities
Eigenschaften
CAS-Nummer |
84490-73-3 |
|---|---|
Molekularformel |
C14H12N2S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,9-bis(methylsulfanyl)-1,10-phenanthroline |
InChI |
InChI=1S/C14H12N2S2/c1-17-11-7-5-9-3-4-10-6-8-12(18-2)16-14(10)13(9)15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
KDAAJIRRCJAVNX-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC2=C(C=CC3=C2N=C(C=C3)SC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


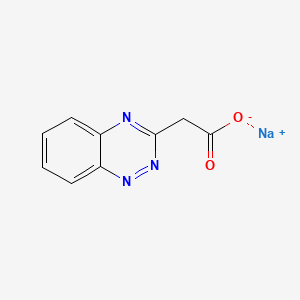
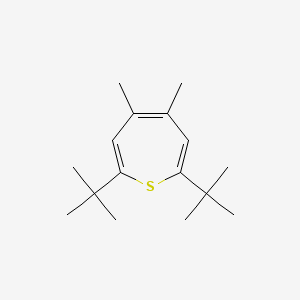
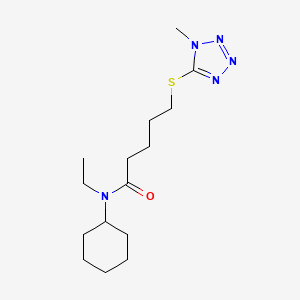
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
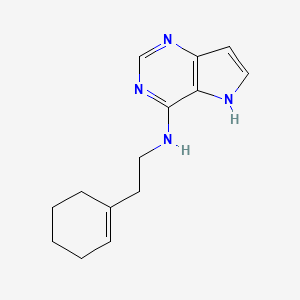

![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)

